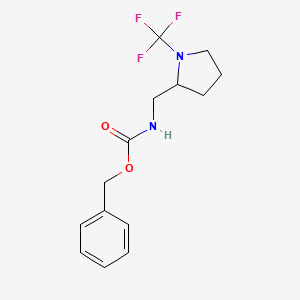
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate
Description
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate is a synthetic organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group
Propriétés
Formule moléculaire |
C14H17F3N2O2 |
|---|---|
Poids moléculaire |
302.29 g/mol |
Nom IUPAC |
benzyl N-[[1-(trifluoromethyl)pyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)19-8-4-7-12(19)9-18-13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,18,20) |
Clé InChI |
PQAXJCWKBZIRFR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(F)(F)F)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with benzyl chloroformate to form the carbamate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies to understand the effects of trifluoromethyl-substituted pyrrolidine derivatives on biological systems.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene, exhibit similar lipophilicity but differ in their overall structure and reactivity.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


